molecular formula C9H7NOS B8586069 6-Mercaptoisoquinolin-1(2H)-one

6-Mercaptoisoquinolin-1(2H)-one

Cat. No.: B8586069
M. Wt: 177.22 g/mol
InChI Key: JDXXTEUZUAMYAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Mercaptoisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C9H7NOS and its molecular weight is 177.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H7NOS

Molecular Weight

177.22 g/mol

IUPAC Name

6-sulfanyl-2H-isoquinolin-1-one

InChI

InChI=1S/C9H7NOS/c11-9-8-2-1-7(12)5-6(8)3-4-10-9/h1-5,12H,(H,10,11)

InChI Key

JDXXTEUZUAMYAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CNC2=O)C=C1S

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-hydroxy-2H-isoquinolin-1-one (500 mg, 3.10 mmol), triethyl amine (860 μL, 6.2 mmol) and pyridine (2.5 ml, 31 mmol) in anhydrous tetrahydrofuran (16 ml) was added N, N-dimethylthiocarbamoyl chloride (573 mg, 4.65 mmol) at 0° C. The mixture was heated to 65° C. and stirred for 24 h. The mixture was concentrated in vacuo with the addition of toluene. Saturated aqueous NaHCO3 was added to the residue and the mixture extracted with ethyl acetate (x3), dried (Na2SO4) and concentrated in vacuo to give a residue. Flash chromatography of the residue using ethyl acetate-heptane (5% to 100% ethylacetate) gave an unwanted side product (280 mg), followed by dimethylthiocarbamic acid 1-oxo-1,2-dihydroisoquinolin-6-yl ester (300 mg). A solution of the dimethylthiocarbamic acid 1-oxo-1,2-dihydroisoquinolin-6-yl ester in o-dichlorobenzene (2.5 ml) was heated under microwave conditions at 230° C. for 60 minutes. The mixture was loaded directly onto a column and flash chromatographed using ethyl acetate:heptane (1:9 to 99:1) to give dimethyl-thiocarbamic acid S-(1-oxo-1,2-dihydro-isoquinolin-6-yl) ester (140 mg). Methanol (7 ml) and potassium hydroxide (86 mg) were added to the dimethyl-thiocarbamic acid S-(1-oxo-1,2-dihydro-isoquinolin-6-yl) ester (140 mg) and the mixture refluxed, under nitrogen, for 2 h at 80° C. The mixture was then cooled and concentrated in vacuo to give a residue. Water was added and the mixture extracted with ethyl acetate (x2). The aqueous phase was acidified (pH ˜2) using dilute hydrochloric acid and the mixture extracted with ethyl acetate (x3). The combined organics were dried (Na2SO4) and concentrated in vacuo to give crude 6-mercapto-2H-isoquinolin-1-one (104 mg).
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
86 mg
Type
reactant
Reaction Step One
Name
dimethyl-thiocarbamic acid S-(1-oxo-1,2-dihydro-isoquinolin-6-yl) ester
Quantity
140 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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